1,5-Dibenzyl-1H-indazol-3-ol

Description

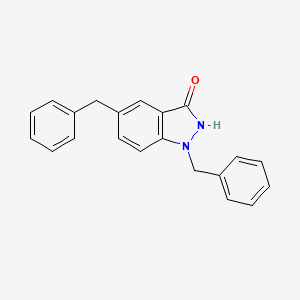

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18N2O |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1,5-dibenzyl-2H-indazol-3-one |

InChI |

InChI=1S/C21H18N2O/c24-21-19-14-18(13-16-7-3-1-4-8-16)11-12-20(19)23(22-21)15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24) |

InChI Key |

ITZRTCZAHXIQDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(NC3=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,5 Dibenzyl 1h Indazol 3 Ol

Strategic Approaches for the Construction of the 1H-Indazol-3-ol Core

The formation of the foundational 1H-indazol-3-ol ring system is a critical step, achievable through various cyclization reactions and modifications of precursor molecules.

Cyclization Reactions and Precursor Modifications

The construction of the indazol-3-ol core often begins with appropriately substituted benzene (B151609) derivatives. A common strategy involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. For instance, a widely used method is the copper(II) acetate-catalyzed N-N bond formation. This process typically starts with a precursor like 2-(methylamino)benzonitrile, which reacts with an organometallic reagent to form an N-H ketimine intermediate. Subsequent catalysis with Cu(OAc)₂ in an oxygen atmosphere leads to the desired cyclization, forming the indazol-3-ol core.

Another significant pathway is the reductive cyclization of nitrobenzyl derivatives. This involves treating a substituted nitrobenzyl compound with a reducing agent, such as hydrazine (B178648), followed by cyclization under either acidic or basic conditions. The efficiency and selectivity of this reaction can be enhanced by using catalysts like copper or silver salts.

Furthermore, diazotization of o-alkylsubstituted anilines followed by an acid-promoted cyclization is a general route to indazoles. primescholars.com For example, 2-methylanilines can undergo diazotization and subsequent cyclization of the resulting diazonium tetrafluoroborate (B81430) salts to yield halo-1H-indazoles. sci-hub.se Modifications of this approach, such as the condensation of o-substituted benzaldehydes with hydrazine, also provide a common pathway to the indazole core. austinpublishinggroup.com

| Precursor Type | Cyclization Strategy | Key Reagents/Catalysts |

| 2-Aminobenzonitrile Derivatives | Copper-catalyzed N-N bond formation | Cu(OAc)₂, O₂ |

| Nitrobenzyl Derivatives | Reductive cyclization | Hydrazine, Acid/Base, Cu/Ag salts |

| o-Alkylsubstituted Anilines | Diazotization and cyclization | NaNO₂, Acid |

| o-Substituted Benzaldehydes | Condensation with hydrazine | Hydrazine |

Regioselective Functionalization of the Indazole Ring System

Achieving regioselectivity in the functionalization of the indazole ring is a significant challenge due to the presence of multiple reactive sites. The development of methods for site-selective C-H functionalization has been a focus of extensive research. mdpi.com

For instance, direct arylation at the C5 position of the indazole ring can be achieved with high regioselectivity using palladium catalysis. mdpi.com A variety of aryl iodides can be coupled at this position, tolerating various functional groups. mdpi.com Similarly, C7 arylation can be accomplished with excellent regioselectivity, often guided by a directing group on the indazole nitrogen. mdpi.com

Directed Benzylation Protocols for N1 and C5 Positions of the Indazole Scaffold

Introducing benzyl (B1604629) groups at the N1 and C5 positions of the indazole scaffold requires specific and controlled chemical methods.

N-Alkylation Strategies for Indazole Nitrogen Atoms

The N-alkylation of indazoles often results in a mixture of N1 and N2 substituted products, making regioselective synthesis challenging. nih.govbeilstein-journals.org The ratio of these regioisomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govbohrium.comdergipark.org.tr

For N1-selective alkylation, a common approach involves using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This method has shown high N1-regioselectivity for a range of substituted indazoles. nih.gov The thermodynamic stability of the 1H-indazole tautomer often favors the formation of the N1-substituted product. nih.gov In some cases, N-acylation followed by reduction can provide a two-step route to N1-alkylindazoles. nih.gov

Conversely, N2-selective alkylation can be favored under different conditions. For example, Mitsunobu conditions have been shown to preferentially yield the N2-alkylated product. nih.gov The choice of catalyst can also direct the regioselectivity; for instance, different Lewis acids can be employed to selectively produce either N1- or N2-alkyl indazoles from the reaction with donor-acceptor cyclopropanes. rsc.org

| Condition | Selectivity | Key Reagents | Reference |

| NaH in THF | N1-selective | Alkyl bromide | nih.gov |

| Mitsunobu Reaction | N2-selective | DEAD, PPh₃ | nih.gov |

| K₂CO₃ in DMF | Mixture of N1 and N2 | Benzyl bromide | bohrium.comdergipark.org.tr |

| Lewis Acid Catalysis | Regiodivergent (N1 or N2) | Al(OTf)₃ or Co(NTf₂)₂ | rsc.org |

C-Alkylation/Arylation Methods at the C5 Position

The introduction of a benzyl group at the C5 position typically involves a C-C bond-forming reaction on a pre-functionalized indazole core or a precursor that already contains the benzyl moiety. One synthetic route to 5-benzyl-1H-indazol-3-ol involves the cyclization of a benzyl-substituted precursor.

Alternatively, direct C-H functionalization methods can be employed. For example, a Zn(OTf)₂-catalyzed Friedel-Crafts type Michael addition of nitroolefins to N-protected indolines has been demonstrated for C5-alkylation, which can then be converted to the corresponding indole. researchgate.net While this is on an indoline (B122111) system, similar principles can be applied to the indazole scaffold. The direct arylation of indazoles at the C5 position using palladium catalysts and aryl halides is also a viable strategy. mdpi.com

Advanced Synthetic Approaches and Catalytic Systems for Indazole Derivatives

Modern organic synthesis has seen the development of advanced catalytic systems to construct and functionalize the indazole ring with high efficiency and selectivity. Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a pivotal role. mdpi.comresearchgate.net

Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of substituted indazoles. acs.orgnih.gov For example, a one-step synthesis of N-aryl-2H-indazoles can be achieved via the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. acs.orgnih.gov These reactions can exhibit high regioselectivity controlled by either electronic or steric effects of the substituents on the azobenzene. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are also extensively used for the functionalization of the indazole core. researchgate.net For instance, the Suzuki coupling of bromo-substituted indazoles with aryl boronic acids is a common method for introducing aryl groups. researchgate.net Furthermore, palladium catalysts can be used for direct arylation at various positions of the indazole ring, with the regioselectivity often controlled by the choice of ligands and reaction conditions. researchgate.net

Molecular iodine has also been reported as an efficient and mild catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate, offering good yields in a short reaction time. sphinxsai.com

| Catalyst System | Reaction Type | Application |

| Rhodium(III) complexes | C-H activation/cyclization | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes |

| Palladium(II) acetate (B1210297) | Direct arylation | Regioselective arylation at C3, C5, or C7 of the indazole ring |

| Copper(II) acetate | N-N bond formation | Cyclization to form the indazol-3-ol core |

| Molecular Iodine | Cyclization | Synthesis of indazoles from ortho-alkoxy acetophenones |

Transition Metal-Catalyzed Transformations (e.g., Palladium-mediated reactions)

While specific transition metal-catalyzed transformations starting directly from 1,5-Dibenzyl-1H-indazol-3-ol are not extensively documented in dedicated studies, the reactivity of the indazole scaffold is well-explored, allowing for informed predictions. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indazole systems. austinpublishinggroup.com

For transformations to occur at the indazole core of this compound, prior activation is often necessary. The hydroxyl group at the C-3 position can be converted into a triflate (OTf), a better leaving group, making the C-3 position susceptible to cross-coupling reactions. acs.orgnih.gov For example, a synthesized succinimide-containing indazol-3-ol was successfully triflated and then subjected to a palladium-catalyzed Suzuki arylation. acs.orgnih.gov A similar strategy could be applied to this compound.

Palladium catalysis is also instrumental in the functionalization of the benzene ring of the indazole core. For instance, direct C-H arylation at the C-7 position of substituted indazoles has been achieved using palladium catalysts. simsonpharma.com

Table 1: Representative Palladium-Catalyzed Reactions on Indazole Scaffolds

| Reaction Type | Substrate Example | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Arylation | Succinimide-linked N-aryl indazol-3-yl triflate | Pd(OAc)₂, SPhos, K₃PO₄ | C-3 Arylated indazol-3-ol derivative | 78 | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazole | PdCl₂(PPh₃)₂, K₂CO₃ | C7-Aryl-4-substituted-1H-indazole | Moderate to Good | simsonpharma.com |

This table presents examples of reactions on related indazole structures to illustrate potential transformations applicable to this compound.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies for building molecular complexity in a single step, minimizing waste and saving time. acs.orgrsc.org The synthesis of substituted indazoles has benefited significantly from such approaches.

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a known method for synthesizing 2H-indazoles. organic-chemistry.orgresearchgate.net While this leads to the 2H-isomer, modifications in reactants could potentially be explored for 1H-isomers. For instance, a one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation has been reported, which could be conceptually adapted. rsc.org

Multicomponent reactions, particularly isocyanide-based MCRs like the Ugi-azide reaction, are powerful for creating highly substituted heterocyclic systems, including 1,5-disubstituted tetrazoles which can be analogous to the substitution pattern of the target compound. researchgate.netnih.govscielo.org.mx The principles of these reactions, which allow for the assembly of multiple fragments in a single operation, could inspire novel routes to 1,5-disubstituted indazoles.

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indazoles, to create more sustainable and environmentally benign processes. primescholars.comrsc.org Key strategies include the use of greener solvents, catalysts, and energy sources.

The use of water or mixtures of ethanol (B145695) and water as a reaction medium is a hallmark of green synthesis. primescholars.com A citric acid mediated, one-pot regioselective synthesis of N-alkylated indazoles has been developed in an ethanol/water mixture, showcasing a green approach. primescholars.com Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and recycled. For example, copper oxide nanoparticles supported on activated carbon have been used for the synthesis of 2H-indazoles in polyethylene (B3416737) glycol (PEG-400), a green solvent. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.net The Cadogan reaction for nitrene-based formation of indazoles has been adapted to use microwave irradiation, making the process more energy-efficient. researchgate.net Furthermore, electrochemical methods, which use electricity as a traceless reagent, are emerging as powerful green tools for constructing indazole rings. rsc.org

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the systematic exploration of its chemical space. These sites include the hydroxyl group at C-3, the two benzyl substituents, and the indazole ring itself.

Functionalization at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-3 position is a prime target for functionalization through reactions like etherification and esterification. These modifications can significantly alter the compound's physicochemical properties.

Etherification: The hydroxyl group can be converted to an ether linkage via reactions such as the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. Copper-catalyzed C-O coupling reactions have also emerged as a powerful method for forming alkyl aryl ethers from aryl halides and alcohols, and this methodology could be adapted for the O-alkylation of the indazol-3-ol. sci-hub.se

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under esterification conditions (e.g., Fischer esterification or using coupling agents).

Table 2: Potential Derivatization Reactions at the C-3 Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl halide (e.g., R-Br), Base (e.g., NaH) | 3-Alkoxy-1,5-dibenzyl-1H-indazole |

| Esterification | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine) | 1,5-Dibenzyl-1H-indazol-3-yl ester |

This table outlines general reaction types for the functionalization of the hydroxyl group.

Diversification of Benzyl Substituents on the Indazole Core

The two benzyl groups, one at N-1 and the other at C-5, provide opportunities for structural diversification. The aromatic rings of the benzyl groups can undergo various electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce new functional groups. The feasibility and regioselectivity of these reactions would depend on the reaction conditions and the existing substitution pattern.

Alternatively, the entire benzyl group could be modified. For example, if the benzyl group at C-5 were introduced via a Suzuki or other palladium-catalyzed cross-coupling reaction, a variety of substituted aryl or benzyl groups could be installed by simply changing the coupling partner. austinpublishinggroup.com

Introduction of Additional Functional Groups onto the Indazole Ring System

The indazole ring system itself can be functionalized to introduce additional diversity. Direct C-H functionalization is a modern and efficient strategy for this purpose. nih.gov

Halogenation: The indazole ring can be halogenated at various positions. For example, N-Bromosuccinimide (NBS) can be used for bromination. researchgate.net The resulting halo-indazoles are versatile intermediates for further transformations, such as palladium-catalyzed cross-coupling reactions. researchgate.net

Nitration: Nitration of the indazole ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for a wide range of further derivatizations. nih.gov

Cyanation: A cyano group can be introduced, for instance, by a palladium-mediated reaction on a triflate-activated or halogenated indazole. researchgate.net The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

These derivatization strategies highlight the versatility of the this compound scaffold for creating a diverse library of related compounds for further chemical and biological investigation.

Spectroscopic and Structural Characterization of 1,5 Dibenzyl 1h Indazol 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-Dibenzyl-1H-indazol-3-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the complex array of signals arising from its dibenzylated indazole core.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the two benzyl (B1604629) groups and the indazole ring system, as well as the methylene (B1212753) protons of the benzyl groups. The chemical shifts (δ) of these protons are influenced by their electronic environment. Aromatic protons typically resonate in the downfield region (δ 7.0–8.0 ppm), with their specific shifts and coupling patterns providing insights into the substitution pattern of the rings. The methylene protons of the benzyl groups would appear as singlets, likely in the range of δ 5.0-5.5 ppm. The hydroxyl proton at the 3-position of the indazole ring would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons of the benzyl and indazole rings, the methylene carbons of the benzyl groups, and the carbon atoms of the indazole core itself. The C3 carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing at a characteristic downfield chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework and confirming the positions of the benzyl substituents on the indazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indazole ring may also appear in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), reveals information about the electronic transitions within the conjugated system of the molecule. unodc.org Indazole derivatives generally exhibit absorption maxima in the UV region, and the presence of the benzyl groups can influence the position and intensity of these bands.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement. rsc.org Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer structural clues. Common fragmentation pathways may involve the loss of the benzyl groups or other characteristic fragments from the indazole core, aiding in the structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure analysis would unambiguously confirm the connectivity of the atoms, the tautomeric form present in the solid state (i.e., the indazol-3-ol versus the indazol-3-one form), and the conformation of the benzyl groups relative to the indazole ring system. The analysis of crystal packing can also reveal intermolecular interactions such as hydrogen bonding involving the hydroxyl group. In a study of a related compound, indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], X-ray crystallography revealed the precise binding sites and coordination of the metal center. acs.org

Chemical Reactivity, Reaction Mechanisms, and Tautomerism of 1,5 Dibenzyl 1h Indazol 3 Ol

Reactivity Profiles of the Indazole Nucleus in Benzylated Forms

The reactivity of 1,5-Dibenzyl-1H-indazol-3-ol is dictated by its constituent parts: the indazole core, the N1-benzyl group, the C5-benzyl group, and the C3-hydroxyl group. The indazole ring itself is a 10 π-electron aromatic system, which exhibits reactivity that reflects characteristics of both its fused benzene (B151609) ring and the pyrazole (B372694) moiety. unibo.it

The this compound molecule presents three aromatic rings susceptible to electrophilic substitution: the fused benzene ring of the indazole core and the two phenyl rings of the benzyl (B1604629) substituents. In general, electrophilic substitution on the indazole nucleus tends to occur at the C3, C5, and C7 positions. thieme-connect.de However, with the C3 and C5 positions already substituted, the C7 position becomes a primary site for further functionalization on the core. researchgate.net

The benzyl group at the C5 position is also a target for electrophilic substitution reactions, such as halogenation. The reactivity of this phenyl ring and the one on the N1-benzyl group would be governed by standard electrophilic aromatic substitution principles, with the attached methylene-indazole or methylene-amine moieties acting as activating, ortho-para directing groups.

The hydroxyl group at the C3 position is a key functional handle for nucleophilic reactions. The presence of a substituent at the N1 position, such as the benzyl group in this compound, is crucial as it locks the molecule in the 1H-indazol-3-ol tautomer, making the hydroxyl group readily available for reaction. thieme-connect.depsu.edu

A prominent example of this reactivity is O-alkylation. The compound can be deprotonated at the hydroxyl group to form an alkoxide, which then acts as a nucleophile. This is exemplified in the formation of Benzydamine-related impurities, such as 3-(1,5-Dibenzyl-1H-indazole-3-yl)oxypropyldimethylamine, through reaction with a suitable alkyl halide. sigmaaldrich.comchemicalbook.com Additionally, the hydroxyl group can be oxidized using agents like potassium permanganate (B83412) to yield oxidized or hydroxylated derivatives.

Electrophilic Substitution Reactions on the Aromatic Rings

Tautomeric Equilibrium of Indazol-3-ols in Solution and Solid State

Tautomerism is a fundamental characteristic of the indazole system, which can exist in 1H- and 2H- forms. austinpublishinggroup.comnih.gov For 3-hydroxyindazoles, this is further complicated by keto-enol type tautomerism, leading to an equilibrium between the 1H-indazol-3-ol (hydroxy) form and the 1,2-dihydro-3H-indazol-3-one (oxo) form. thieme-connect.deresearchgate.net

In unsubstituted indazoles, the 1H-tautomer is generally more stable than the 2H-tautomer due to its benzenoid versus the latter's quinonoid structure. sci-hub.seresearchgate.net Theoretical calculations estimate the 1H tautomer to be more stable by 2.3 to 5.3 kcal/mol. austinpublishinggroup.comresearchgate.net

For 1H-indazol-3-ol, an equilibrium exists between the hydroxy form and the oxo form. thieme-connect.de However, the presence of the N1-benzyl group in this compound prevents the formation of the 2H-tautomer and strongly favors the 3-hydroxy tautomer over the corresponding 3-oxo form. thieme-connect.depsu.edu This is a general effect for N1-substituted indazol-3-ols, which exist almost exclusively in the hydroxy form in both solid and solution phases. thieme-connect.de Conversely, N2-substituted indazoles exist in the 3-oxo form. thieme-connect.de

Several factors modulate the tautomeric equilibrium in indazol-3-ols. While some of these are rendered less relevant for the specific title compound due to its fixed N1-substitution, they are critical for understanding the parent system.

| Factor | Influence on Tautomeric Equilibrium of Indazol-3-ols | Citation |

| N-Substitution | N1-substitution (like the N1-benzyl group) locks the system and strongly favors the 3-hydroxy form. N2-substitution favors the 3-oxo form. | thieme-connect.depsu.edu |

| Solvent Polarity | In unsubstituted 1H-indazol-3-ol, non-polar solvents (e.g., cyclohexane) favor the 3-hydroxy form. More polar solvents (e.g., acetonitrile) promote equilibrium with the 3-oxo form. | thieme-connect.de |

| Physical State | For unsubstituted derivatives, the 3-hydroxy form often predominates in solution, while the 3-oxo isomer can be preferred in the solid state. | thieme-connect.de |

| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds can, in specific designed molecules, stabilize the otherwise less favorable 2H-tautomers. | researchgate.net |

Analysis of 1H- vs. 2H-Tautomerism in Indazol-3-ols

Mechanistic Pathways of Key Synthetic and Derivatization Reactions

The synthesis of the this compound scaffold can be achieved through various established methods for indazole ring formation. One common pathway is the reductive cyclization of a suitably substituted o-nitrobenzyl derivative.

A key derivatization reaction is the O-alkylation of the C3-hydroxyl group, which proceeds via a Williamson ether synthesis mechanism.

Deprotonation: A base (e.g., sodium hydride, NaH) abstracts the acidic proton from the C3-hydroxyl group, forming a nucleophilic indazol-3-olate anion.

Nucleophilic Attack: The newly formed anion performs a nucleophilic attack (SN2 reaction) on an electrophilic alkyl halide (e.g., 3-chloro-N,N-dimethylpropan-1-amine).

Product Formation: The halide is displaced as a leaving group, resulting in the formation of the corresponding ether, such as 3-(1,5-Dibenzyl-1H-indazole-3-yl)oxypropyldimethylamine.

Other advanced derivatization strategies for the indazole core include transition-metal-catalyzed C-H activation/functionalization, such as iridium-catalyzed borylation or palladium-catalyzed direct arylation, to introduce further diversity onto the aromatic rings. unibo.itchim.it

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,5 Dibenzyl 1h Indazol 3 Ol Derivatives

Correlation of Structural Modifications with Observed Biological and Chemical Activities

The biological and chemical profile of indazole derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the C3, C5, and C6 positions are particularly impactful.

The C3 position is critical for interaction with many biological targets. For instance, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment in many kinase inhibitors. nih.govmdpi.com Further modifications at this position, such as the introduction of a carbohydrazide (B1668358) moiety, have been shown to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov In the development of inhibitors for the ULK1 kinase, appending an amino group at the C3-position followed by substitution with aromatic systems like naphthyl or isoquinolyl groups led to significantly more potent compounds. acs.org

The C5 position, occupied by a benzyl (B1604629) group in the parent compound, is also a key site for modulation. In one study on anticancer agents, the introduction of various substituted aromatic groups at the C5 position via Suzuki coupling was explored to enhance interactions with kinase targets. nih.govmdpi.com The results indicated that the nature of the substituent on this aryl ring significantly influenced anti-proliferative activity. mdpi.com Similarly, in the development of human Neutrophil Elastase (HNE) inhibitors based on an N-benzoylindazole scaffold, introducing substituents at the 5-position of the indazole ring was a successful strategy for increasing potency. acs.org

Table 1: Effect of C5-Aryl Substituents on Anti-proliferative Activity against Hep-G2 Cancer Cell Line Data derived from a study on 1H-indazole-3-amine derivatives. mdpi.com

| Compound ID | R¹ Substituent at C5 | Activity Trend |

|---|---|---|

| 5j | 3,5-difluoro-phenyl | Most Active |

| 5e | 4-fluoro-phenyl | Active |

| 5b | 3-fluoro-phenyl | Moderately Active |

| 5f | 4-trifluoromethoxy-phenyl | Least Active |

This data illustrates a clear trend where fluorine substitution, particularly at the 3 and 5 positions of the C5-phenyl ring, enhances antitumor activity. mdpi.com

Chemically, the functional groups of 1,5-Dibenzyl-1H-indazol-3-ol offer avenues for modification. The hydroxyl group at the C3-position can be oxidized to form quinone-like derivatives, while the benzyl group at the C5-position is amenable to electrophilic substitution reactions to introduce additional functional groups.

Impact of Benzyl Group Position and Substitutions on Molecular Properties and Interactions

The two benzyl groups in this compound, one at the N1 position and one at the C5 position, profoundly influence the molecule's properties. The N-alkylation of the indazole ring is a critical step in synthesis, and the outcome (N1 vs. N2 substitution) is heavily influenced by the steric and electronic effects of existing substituents on the ring. beilstein-journals.orgresearchgate.net

The N1-benzyl group is a common feature in many biologically active indazoles. austinpublishinggroup.com SAR studies of CCR4 antagonists found that N1 meta-substituted benzyl groups carrying specific side chains were among the most potent substituents. nih.gov The orientation of this benzyl group relative to the indazole core is also significant. Crystallographic studies of related N-benzyl indazoles show that the two planar moieties (indazole and benzyl) are connected via a methylene (B1212753) bridge, resulting in a defined angle between them (e.g., 111° in one 2-(4-methoxybenzyl)-4-nitro-2H-indazole). mdpi.com This geometry dictates how the molecule can fit into a binding pocket.

The C5-benzyl group contributes to the molecule's lipophilicity and can engage in crucial intermolecular interactions. These include π–π stacking interactions with aromatic residues in a protein target and C–H···π or C–H···O hydrogen bonds. researchgate.netbeilstein-journals.org The presence of substituents on either benzyl ring can alter the electronic distribution of the entire molecule, thereby influencing its chemical reactivity and biological activity. nih.gov For example, computational studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol highlight the inductive effects from chlorine substituents on the benzyl ring. asianresassoc.org

Table 2: Influence of Benzyl Group Modifications on Indazole Derivatives

| Modification Location | Type of Modification | Observed Impact | Reference |

|---|---|---|---|

| N1-Position | meta-Substitution on benzyl ring | Increased potency for CCR4 antagonism | nih.gov |

| N1-Position | Alteration of benzyl ring electronics | Influences N1/N2 alkylation selectivity | beilstein-journals.orgresearchgate.net |

| C5-Position | Introduction of benzyl group | Provides anchor for intermolecular interactions (π-stacking, H-bonds) | researchgate.netbeilstein-journals.org |

| Benzyl Rings | Halogenation or other substitutions | Alters electronic properties and chemical reactivity | nih.govasianresassoc.org |

Rational Design Principles for Optimized Indazole-Based Chemical Entities

The development of potent and selective indazole-based compounds often relies on rational design strategies, moving from an initial hit compound to an optimized lead. samipubco.com Several key principles have been successfully applied:

Structure-Based and Knowledge-Based Design: This approach utilizes the three-dimensional structure of the target protein, obtained from X-ray crystallography or homology modeling, to guide the design of inhibitors. For example, the design of potent Mps1 kinase inhibitors began with the crystal structure of a different pan-kinase inhibitor bound to a related kinase. nih.govacs.orgacs.org This structural information allowed for the rational design of an indazole-based lead, which was subsequently optimized by modifying the 3- and 6-positions to improve activity. nih.govacs.org

Fragment-Based and Molecular Hybridization Strategies: This principle involves identifying key molecular fragments responsible for binding and combining them to create novel molecules. nih.gov The 1H-indazole-3-amine or -amide framework is a known hinge-binding motif for kinases. nih.govmdpi.com This core can be hybridized with other fragments, such as a piperazine (B1678402) moiety to improve solubility and pharmacokinetic properties, to generate new chemical entities with enhanced activity. mdpi.com

Optimization of Pharmacokinetic Properties: A major challenge in drug design is achieving good drug-like properties. Rational modifications can be made to improve metabolic stability and bioavailability. In the design of HDAC6 inhibitors, an initial lead compound with a hydroxamic acid-based zinc-binding group (ZBG) showed potent activity but suffered from very low oral bioavailability (1.2%). nih.gov By rationally replacing this ZBG with an ethyl hydrazide group, the oral bioavailability was dramatically improved to 53%, creating a much more viable lead compound. nih.gov

Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, improving binding affinity and selectivity. The synthesis of rigid, conformationally-constrained tricyclic pyrazole (B372694) derivatives is one application of this principle. nih.gov

Stereochemical Considerations in the Design of Chiral Indazole Derivatives

Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and safety profiles. researchgate.net Many biologically active indazole derivatives are chiral, often due to the presence of a stereocenter at the C3 position or on a substituent. frontiersin.org

The development of synthetic cannabinoid receptor agonists based on an indazole-3-carboxamide scaffold highlights this importance; the (S)- and (R)-enantiomers were synthesized and evaluated separately, demonstrating the necessity of controlling stereochemistry. frontiersin.org

A significant focus in synthetic chemistry has been the development of methods for the enantioselective synthesis of indazoles, particularly those with a C3-quaternary chiral center. mit.edupnrjournal.comnih.gov Copper-catalyzed C3-selective allylation reactions have been developed that can produce a variety of C3-allyl-1H-indazoles with high levels of enantioselectivity. nih.govchemrxiv.org The success of these reactions depends on a deep understanding of the reaction mechanism, which proceeds through a six-membered Zimmerman-Traxler-type transition state where steric interactions govern the stereochemical outcome. mit.edunih.gov

Furthermore, stereochemical considerations arise even in achiral precursors when a chiral center is introduced. For example, in a molecule with a stereogenic center, a prochiral group like the methylene (CH₂) of a benzyl substituent becomes diastereotopic. researchgate.net This means the two protons of the CH₂ group are no longer chemically equivalent, which can have significant implications for molecular recognition by a chiral protein target and must be considered during the design and characterization of advanced chiral indazole derivatives.

Computational and Theoretical Chemistry of 1,5 Dibenzyl 1h Indazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For 1,5-Dibenzyl-1H-indazol-3-ol, these calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The output would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. Key electronic properties such as total energy, dipole moment, and charge distribution would also be determined. Without published studies, no specific data on the optimized geometry or electronic structure of this compound can be provided.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. This information is vital for predicting how the compound might interact with other chemical species. However, no specific HOMO-LUMO energy values or gap information for this compound are available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It uses a color spectrum to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would be invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. No such map has been published for this specific molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (target). This is critical in drug discovery for predicting binding affinity and mode of interaction. Studies on other indazole derivatives often involve docking them into the active sites of specific enzymes to explore their therapeutic potential. csic.es While it is plausible that this compound could be a subject for such studies, no published research details its docking with any biological target. Consequently, there are no binding affinity scores (e.g., in kcal/mol) or specific intermolecular interactions to report.

Molecular Dynamics Simulations of Compound-Target Complexes for Conformational Analysis

The field of computational chemistry offers powerful tools to investigate the properties of molecules like this compound. However, a thorough search of scientific literature reveals that this specific compound has not been the subject of detailed published computational studies. While research on analogous indazole structures provides a framework for the types of analyses that could be performed, no specific data tables, research findings, or detailed analyses for this compound can be presented. Further research is required to elucidate the specific computational and theoretical characteristics of this compound.

Advanced Analytical Methodologies for Purity Assessment and Trace Analysis of 1,5 Dibenzyl 1h Indazol 3 Ol

Chromatographic Methods for Purity Determination and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for the purity profiling of compounds like 1,5-Dibenzyl-1H-indazol-3-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the most suitable and widely applied technique for the analysis of this compound. This is largely due to the compound's polarity and thermal lability, which make it amenable to liquid chromatography. Several studies on the related API, Benzydamine, have established robust HPLC methods for the separation and quantification of its impurities, including indazole derivatives. scispace.comjetir.orgsciencepublishinggroup.com

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). jetir.org The pH of the aqueous phase is a critical parameter that needs to be controlled to ensure the retention and separation of ionizable compounds like indazole derivatives. scispace.com

A stability-indicating RP-HPLC method developed for Benzydamine HCl and its impurities provides a relevant example. This method successfully separates the main compound from its degradation products, including the related structure, 1-Benzyl-3-hydroxy-1H-indazole (Impurity-C). jetir.org The chromatographic conditions and validation parameters from such a study can be extrapolated to establish a method for this compound.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Indazole Impurities

| Parameter | Value/Condition |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Detector | Photodiode Array (PDA) or UV |

| Wavelength | 230 nm jetir.org |

| Column | C18, 150 x 4.6 mm, 3.5 µm jetir.org |

| Mobile Phase | Gradient elution with 0.1% phosphoric acid in water and acetonitrile jetir.org |

| Flow Rate | 1.0 mL/min jetir.org |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

The validation of such an HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jetir.org

Table 2: Representative HPLC Method Validation Data for an Indazole Impurity

| Validation Parameter | Result |

| Linearity Range | 0.1 µg/mL to 1.5 µg/mL jetir.org |

| Correlation Coefficient (r²) | 0.9997 jetir.org |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL jetir.org |

Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography can also be considered for the analysis of this compound, particularly for assessing volatile impurities that may be present. However, the application of GC to this compound has limitations. The relatively low volatility and potential for thermal degradation of indazole derivatives can necessitate derivatization to increase their volatility and thermal stability prior to analysis. This adds complexity to the sample preparation process. researchgate.net

Furthermore, studies have indicated that GC methods may not be sufficiently selective for all impurities of related compounds like Benzydamine, making HPLC a more reliable choice for comprehensive purity profiling. nih.gov Should GC be employed, a flame ionization detector (FID) is commonly used for quantification.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

For the unequivocal identification of trace impurities and the characterization of unknown degradation products, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of this compound and its related substances. iajps.com It provides molecular weight information and, with tandem mass spectrometry (LC-MS/MS), detailed structural elucidation of impurities, even at very low concentrations. nih.gov This is particularly valuable in forced degradation studies, where the compound is subjected to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products. nih.govcphi-online.com

The development of an LC-MS method for this compound would typically involve a reverse-phase HPLC separation, similar to the one described above, connected to a mass spectrometer. The choice of ionization source is crucial, with electrospray ionization (ESI) being well-suited for polar and ionizable molecules like indazole derivatives. For MS-compatible HPLC, volatile buffers such as ammonium (B1175870) acetate (B1210297) or formic acid are used in the mobile phase instead of non-volatile salts like phosphate. zenodo.org

A review of impurity profiling highlights the use of LC-MS/MS for the characterization of a structurally similar compound, 2-(1,5-dibenzyl-1H-indazol-3-yloxy)acetic acid, found as an impurity in Bendazac lysine. iajps.comscribd.com This demonstrates the applicability of the technique for the detailed analysis of this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. unodc.org While direct GC analysis of this compound may be challenging, GC-MS can be effectively used for the identification of any volatile impurities or by-products from its synthesis. The mass spectrometer provides definitive identification of separated components based on their mass spectra. nih.gov However, for non-volatile analytes, derivatization is often required to make them suitable for GC-MS analysis. wrc.org.za

In the context of pharmaceutical impurity profiling, GC-MS is frequently used to detect and quantify residual solvents and other volatile organic impurities that may be present in the API. researchgate.net

Role in Chemical Synthesis and As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1,5-Dibenzyl-1H-indazol-3-ol as a precursor for more complex molecules stems from the reactivity of its indazole core and the presence of multiple functionalizable positions. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry, and methods to elaborate on this core are of significant interest. nih.gov

The hydroxyl group at the 3-position and the nitrogen atom at the 1-position are key sites for chemical modification. The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of side chains, leading to diverse molecular architectures. Similarly, the nitrogen atom of the indazole ring can participate in various coupling reactions.

While specific research on this compound as a starting material for a wide array of distinct complex molecules is not extensively documented, the general synthetic utility of substituted indazoles is well-established. Transition-metal-catalyzed cross-coupling reactions, for instance, are frequently employed to functionalize the indazole skeleton. researchgate.netmdpi.com The benzyl (B1604629) groups at the 1 and 5-positions of this compound influence the electronic properties and steric accessibility of the ring, which can be strategically exploited in synthetic design. For example, the presence of the benzyl group at the N1 position directs further substitution reactions.

The synthesis of novel indazole derivatives often involves building upon a pre-formed indazole core. In this context, this compound serves as a readily available, advanced intermediate. Its synthesis can be envisioned through multi-step sequences, potentially starting from materials like 2-amino-5-benzyl benzoate (B1203000) methyl ester. google.com Once obtained, it can be a cornerstone for generating libraries of new chemical entities for screening in drug discovery and other applications. The general reactivity of indazoles suggests that this compound could be a valuable building block for creating novel compounds with potential biological activities. nih.gov

Intermediate in the Manufacturing of Related Chemical Entities (e.g., Benzydamine derivatives)

The most well-documented role of this compound is as a key intermediate and impurity in the manufacturing of Benzydamine and its related derivatives. Benzydamine, chemically known as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, is a locally acting non-steroidal anti-inflammatory drug. google.com

During the synthesis of certain Benzydamine-related compounds, this compound can be formed and subsequently used. A derivative, 3-[(1,5-Dibenzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine, is recognized as Benzydamine EP Impurity B, a reference standard in pharmacopoeial analysis. synzeal.comsigmaaldrich.com The synthesis of this impurity, and by extension other similar derivatives, logically proceeds through the O-alkylation of this compound.

A patented method for synthesizing a Benzydamine hydrochloride impurity outlines a route that begins with 2-amino-5-benzyl methyl benzoate. google.com This starting material undergoes hydrolysis, diazotization to form a hydrazine (B178648), and subsequent cyclization to create a benzopyrazolyl derivative, which is a precursor to the indazole core. Alkylation reactions on the nitrogen and oxygen atoms then lead to the final product. google.com This underscores the role of the 1,5-dibenzyl-substituted indazole scaffold as a direct precursor in the synthesis of these specific Benzydamine-related molecules.

The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | ingentaconnect.combenthamdirect.compharmaffiliates.com |

| Synonyms | 3H-Indazol-3-one, 1,2-dihydro-1,5-bis(phenylmethyl) | benthamdirect.com |

| CAS Number | 1996626-48-2 | ingentaconnect.combenthamdirect.com |

| Molecular Formula | C21H18N2O | ingentaconnect.combenthamdirect.compharmaffiliates.com |

| Molecular Weight | 314.38 g/mol | benthamdirect.com |

| Appearance | Pale Yellow Solid | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Emerging Applications of Indazoles in Non-Biomedical Fields (e.g., material science, catalysis)

Beyond their established role in medicinal chemistry, indazole derivatives are gaining traction in non-biomedical fields, particularly in material science and catalysis. While research specifically detailing the use of this compound in these areas is nascent, the broader class of indazoles showcases significant potential.

Material Science: Indazole-based compounds are being explored as advanced materials for electronic applications. A notable example is their use in the development of deep-blue-emitting hot exciton (B1674681) materials for Organic Light-Emitting Diodes (OLEDs). rsc.org The unique electronic structure of the indazole ring, arising from the fusion of an electron-rich pyrazole ring and an aromatic benzene ring, can be tuned by substitution to achieve desired photophysical properties. rsc.org The design of novel indazole-based luminogens is an active area of research, aiming to create more efficient and stable OLED devices. rsc.org The synthesis of pyrimido[1,2-b]indazoles has also been noted for its potential applications in both drug development and materials science. rsc.org

Catalysis: The indazole scaffold is also finding applications in the field of catalysis. Indazole derivatives can act as ligands for transition metals, forming catalysts for a variety of organic transformations. The nitrogen atoms in the pyrazole part of the indazole ring can coordinate to metal centers, influencing the catalyst's activity and selectivity. For instance, transition-metal catalysis is a common method for the functionalization of indazoles themselves, highlighting the interplay between indazoles and metal catalysts. researchgate.netingentaconnect.combenthamdirect.com Furthermore, enzymatic catalysis is being explored for the synthesis of indazoles, with nitroreductases being used to trigger indazole formation under mild, aqueous conditions. chemrxiv.org This bio-catalytic approach represents a green and sustainable route to this important class of heterocycles. chemrxiv.org

While these applications currently focus on the broader family of indazoles, they suggest potential future directions for the use of specifically substituted derivatives like this compound, provided its properties can be tailored to meet the demands of these advanced fields.

Biological Activities and Molecular Mechanisms of 1,5 Dibenzyl 1h Indazol 3 Ol and Its Analogs Mechanistic and in Vitro/non Human in Vivo Focus

Modulation of Enzyme Activities

Inhibition of 5-Lipoxygenase

Certain 1,5-disubstituted indazol-3-ol derivatives have demonstrated significant inhibitory effects on 5-lipoxygenase (5-LPO), an enzyme crucial in the biosynthesis of leukotrienes. A study on new indazol-3-ol derivatives identified potent anti-inflammatory activity linked to this inhibition. nih.gov Specifically, the analog 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a strong inhibitor of the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a reaction catalyzed by 5-LPO. nih.govresearchgate.net This compound exhibited a noteworthy potency with a low nanomolar IC50 value. nih.gov

Further research into structurally related indazolinones (1,2-dihydroindazol-3-ones) supports the role of this scaffold as a source of potent 5-LPO inhibitors. nih.gov Structure-activity relationship studies within this class revealed that N-2-benzyl derivatives are selective for 5-LPO. nih.gov

Table 1: 5-Lipoxygenase Inhibitory Activity of an Indazol-3-ol Analog

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | nih.gov |

Inhibition of D-Amino Acid Oxidase (DAAO)

Derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-Amino Acid Oxidase (DAAO). Research focused on the design and synthesis of DAAO inhibitors has successfully identified 1H-indazol-3-ol derivatives that demonstrate low nanomolar inhibitory activity against this enzyme. bme.hu

Effects on Kinase Pathways (e.g., GSK-3, ROCK, JAK2, Cdc7)

The indazole scaffold is present in numerous compounds designed as kinase inhibitors. A US patent describes a series of 5-substituted indazole compounds with inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK-1 and ROCK-2), Janus kinase 2 (JAK2), and Cell division cycle 7-related protein kinase (Cdc7). google.com This highlights the utility of the indazole core in developing agents for diseases linked to abnormal kinase activity. google.com

Other research has identified indazole derivatives as inhibitors of different kinase families. For instance, indazole-pyrimidine based compounds have been evaluated as potent inhibitors of VEGFR-2 kinase. rsc.org Additionally, various substituted 1H-indazoles have shown inhibitory activity against protein kinase B (Akt), and others have been developed as inhibitors for cyclin-dependent kinases (CDK), CHK1, and CHK2. researchgate.net

Inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Isoenzymes

The dual modulation of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) is a therapeutic strategy for neurodegenerative diseases. researchgate.net Research has produced indazole derivatives capable of interacting with both enzymes. researchgate.net For example, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride was identified as a potent dual-action agent, functioning as a selective inhibitor of neuronal nitric oxide synthase (nNOS) while also acting as an activator of the hCA I isoform. researchgate.net

In a separate line of research, palladium-based complexes bearing a 1,3-dibenzylbenzimidazolium ligand, which shares a dibenzyl substitution pattern with the subject compound, were investigated for their enzyme inhibition properties. researchgate.net These complexes showed highly potent inhibition of hCA I and hCA II isoenzymes, as well as the AChE enzyme, with Ki (inhibition constant) values in the nanomolar range. researchgate.net While not indazole-based, this demonstrates the potential for such substituted heterocyclic structures to potently inhibit these enzymes. Furthermore, various benzenesulfonamide (B165840) derivatives have been shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov

Table 2: Inhibitory Activity of Palladium Complexes and Sulfonamides Against AChE and hCA Isoforms

| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Palladium-based complexes with 1,3-dibenzylbenzimidazolium ligand | hCA I | 10.06 - 68.56 nM | researchgate.net |

| hCA II | 7.74 - 49.39 nM | researchgate.net | |

| AChE | 22.83 - 64.09 nM | researchgate.net | |

| Benzenesulfonamide derivatives | hCA I | 86.4 nM - 32.8 µM | nih.gov |

| hCA II | 0.56 - 17.1 nM | nih.gov | |

| hCA IX | 4.5 - 553 nM | nih.gov | |

| hCA XII | 0.85 - 376 nM | nih.gov |

Interference with Bacterial DNA Gyrase

Bacterial DNA gyrase is a validated target for antibacterial drugs. acs.org The indazole scaffold has been explored for this purpose, with specific derivatives identified as inhibitors of the ATP binding subunit, DNA gyrase B (GyrB). mdpi.comacs.org Notably, 3-phenyl-1H-indazole and its analogs have been singled out as DNA gyrase B inhibitors. mdpi.com In a study of N-phenyl-4,5-dibromopyrrolamides and N-phenylindolamides, which are structurally related to indazoles, compounds showed IC50 values for inhibition of E. coli DNA gyrase in the low micromolar range. acs.org

Nitric Oxide Synthase (NOS) Inhibition and Selectivity

Indazole derivatives have been systematically evaluated as inhibitors of nitric oxide synthase (NOS) isoforms. researchgate.netnih.gov A study involving 36 different indazoles revealed that most of the tested compounds were more potent as inhibitors of the inducible NOS (iNOS) isoform compared to the neuronal NOS (nNOS) isoform. nih.gov This indicates a degree of selectivity within the indazole class. nih.gov Further studies on fluorinated indazoles also confirmed their inhibitory action against both nNOS and iNOS. researchgate.net This line of research is significant as abnormal production of nitric oxide by nNOS is implicated in the progression of several neurodegenerative diseases. researchgate.net

Table of Mentioned Compounds

Interactions with Cellular Pathways and Targets (in vitro/non-human in vivo models)

The induction of reactive oxygen species (ROS) is a significant mechanism through which certain indazole derivatives exert their biological effects. For instance, studies on 5-nitroindazole (B105863) derivatives have highlighted their ability to generate ROS, which is a key factor in their trypanocidal activity. nih.gov This process is believed to be initiated by the activation of the nitro group by nitroreductases (NTRs) within the parasite, leading to oxidative stress and subsequent apoptosis. nih.gov The generation of free radicals by the nitro group at the 5-position of the indazole ring has been confirmed through various analyses, underscoring its importance in the molecule's mechanism of action. nih.gov

While direct studies on 1,5-Dibenzyl-1H-indazol-3-ol regarding ROS induction are not extensively available, the activity of its analogs provides insight into the potential capabilities of the indazole scaffold. For example, some ruthenium(III) complexes containing indazole ligands have been observed to elevate reactive oxygen species levels in cancer cells. This suggests that the indazole moiety can be a crucial component in designing compounds that modulate cellular redox states. Further research into O-benzyl oxime-based derivatives has also pointed towards a dual-acting mechanism that includes targeting oxidative stress. researchgate.net

The induction of apoptosis is a critical mechanism for the anticancer and antiparasitic activities of indazole derivatives. The generation of ROS by 5-nitroindazole analogs is directly linked to the induction of apoptosis in parasites like Trypanosoma cruzi. nih.gov This programmed cell death is a consequence of the oxidative stress imposed on the parasite. nih.gov

In the context of cancer, various indazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. For example, certain fractions of plant extracts containing compounds with structural similarities to indazole derivatives have been shown to cause mitochondrial depolarization in A549 lung cancer cells, which is a key event in the mitochondrial pathway of apoptosis. science.gov Furthermore, inhibiting proteins involved in DNA replication initiation, a target for some indazole-based compounds, has been shown to induce apoptosis in human cancer cells. google.com Some ruthenium complexes with indazole ligands are also known to induce apoptosis, which is associated with the depolarization of mitochondrial membranes.

Indazole derivatives have shown significant anti-proliferative effects against a range of human cancer cell lines. science.gov For instance, methanol (B129727) extracts and their fractions from certain plants, which contain active compounds that can be related to indazole structures, have demonstrated high anti-proliferative activity against A549 (lung carcinoma) and HeLa (cervical cancer) cells. science.gov

Specific indazole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. For example, certain 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 (renal cancer) and HT-29 (colon cancer) cell lines. science.gov Another study reported that newly synthesized 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, an indazole-related compound, displayed high antiproliferative activity by blocking the cell cycle in the G2/M phase. researchgate.net The anti-proliferative potential of indazole derivatives extends to various cancer types, highlighting the versatility of this chemical scaffold in cancer research. science.govresearchgate.net

Apoptosis Induction Mechanisms in Cell Lines

Specific Biological Effects in Model Systems (excluding human clinical data)

The cytotoxic effects of indazole derivatives have been quantified in numerous in vitro studies against various cancer cell lines. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

For instance, certain 5-nitroindazole derivatives have demonstrated notable cytotoxic activity. Three specific compounds exhibited interesting antineoplastic activity against TK-10 and HT-29 cell lines. science.gov Similarly, some 3-amino-1H-indazole derivatives have been screened for their in vitro cytotoxic activities against the lung carcinoma LCLC-103H cell line. science.gov

Other related heterocyclic compounds have also shown potent cytotoxicity. Gold(I) compounds, for example, are highly active as anticancer agents against many cancer cell lines, with their activity being dose-dependent. nih.gov The table below summarizes some of the reported cytotoxic activities of indazole analogs and related compounds.

Table 1: Cytotoxicity of Indazole Analogs and Related Compounds against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Nitroindazole Derivatives | TK-10 (Renal Cancer) | Not Specified | science.gov |

| 5-Nitroindazole Derivatives | HT-29 (Colon Cancer) | Not Specified | science.gov |

| 3-Amino-1H-indazole Derivatives | LCLC-103H (Lung Carcinoma) | Not Specified | science.gov |

Note: "Not Specified" indicates that the source mentions activity but does not provide a specific IC50 value.

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antifungal and antitrypanosomal effects.

Antifungal Activity: Certain indazole-containing compounds have been investigated for their potential as antifungal agents. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which include an indazole moiety, exhibited moderate to excellent activity against several phytopathogenic fungi. science.gov One compound in this series, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven tested fungi than the commercial fungicide boscalid. science.gov The mechanism of action is thought to involve the inhibition of the cytochrome B enzyme in fungi. google.com

Antitrypanosomal Activity: Several 5-nitroindazole derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govscience.gov The compound 5-nitro-2-picolyl-indazolin-3-one was found to have potent trypanocidal activity with an IC50 of 1.1 ± 0.3 µM against epimastigotes and 5.4 ± 1.0 µM against trypomastigotes. nih.gov This activity is attributed to the induction of oxidative stress and subsequent apoptosis in the parasite. nih.gov Other 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles also exhibited interesting activity against T. cruzi. science.gov

Table 2: Antimicrobial Activity of Indazole Analogs

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Phytopathogenic Fungi | Comparison | > Boscalid | science.gov |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (epimastigotes) | IC50 | 1.1 ± 0.3 µM | nih.gov |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (trypomastigotes) | IC50 | 5.4 ± 1.0 µM | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-nitro-2-picolyl-indazolin-3-one |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide |

| 3-(1,5-Dibenzyl-1H-indazole-3-yl)oxypropyldimethylamine hydrochloride |

| 1-Methyl-5-nitro-2-(1-phenylethyl)-1,2-dihydro-3H-indazol-3-one |

| 2-(2-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one |

| 2-(4-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one |

| 2-(3-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one |

| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one |

| 2-(4-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one |

| 5-Benzyl-1H-indazol-3-ol |

| 1-Benzyl-1H-indazol-3-ol |

| Benzydamine hydrochloride |

| 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide |

| 3-iodo-4-phenoxypyridinone |

Mechanistic Basis of Anti-inflammatory Action (e.g., inhibition of arachidonic acid oxidation, airway eosinophilia in animal models)

The anti-inflammatory properties of indazol-3-ol derivatives are linked to their ability to interfere with specific pathways in the inflammatory cascade. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on closely related analogs provides significant insight into its potential mechanisms of action.

A key mechanism identified for this class of compounds is the inhibition of the 5-lipoxygenase (5-LOX) pathway. nih.gov This enzyme is crucial for the oxidation of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma.

Research on the analog 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) demonstrated potent inhibitory activity against 5-LOX. nih.gov In a cell-free assay, this compound was found to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step catalyzed by 5-lipoxygenase, with a half-maximal inhibitory concentration (IC50) of 44 nM. nih.gov

Furthermore, the anti-inflammatory effects of this analog were confirmed in animal models of allergic inflammation. In a study using sensitized guinea pigs, intraperitoneal administration of Compound 27 at a dose of 1 mg/kg resulted in a significant reduction of antigen-induced airway eosinophilia by 47%. nih.gov Eosinophils are a type of white blood cell that plays a central role in the pathogenesis of allergic airway inflammation, and their reduction in the airways is a strong indicator of anti-inflammatory activity. nih.gov The compound also demonstrated topical anti-inflammatory effects, inhibiting arachidonic acid-induced mouse ear edema by 41% after an application of 1 microgram per ear. nih.gov

These findings suggest that the mechanistic basis for the anti-inflammatory action of this compound and its analogs likely involves the potent inhibition of the 5-lipoxygenase enzyme, thereby reducing the synthesis of pro-inflammatory leukotrienes and mitigating inflammatory responses such as airway eosinophilia. nih.gov

Table 1: Anti-inflammatory Activity of an Indazol-3-ol Analog (Compound 27)

| Activity Assessed | Model/System Used | Result | Citation |

|---|---|---|---|

| 5-Lipoxygenase Inhibition | Oxidation of arachidonic acid | IC₅₀ = 44 nM | nih.gov |

| Airway Eosinophilia | Antigen-provoked guinea pigs | 47% inhibition (at 1 mg/kg i.p.) | nih.gov |

| Tracheal Contraction | Sensitized guinea pig tracheal segments | IC₅₀ = 2.9 µM | nih.gov |

| Topical Inflammation | Arachidonic acid-induced mouse ear edema | 41% inhibition (at 1 µg/ear) | nih.gov |

Protein Binding and Pharmacokinetic Interactions (mechanistic studies, e.g., Human Serum Albumin binding and dissociation kinetics)

The interaction of drug molecules with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile, influencing their distribution, bioavailability, and metabolism. acs.org Mechanistic studies on indazole-containing compounds reveal specific binding interactions with HSA.

While direct binding studies for this compound are not available, research on the clinically studied indazole-based ruthenium complex, Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019), provides a detailed model for how the indazole moiety facilitates protein binding. acs.org X-ray crystal structure analysis of KP1019 bound to HSA revealed that the compound binds at two specific sites within well-known hydrophobic binding pockets of the protein. acs.org

A two-step binding mechanism has been proposed based on these structural studies. acs.org

Binding Site Recognition: The indazole ligands of the complex are thought to be crucial for the initial recognition of the binding site. They interact with hydrophobic regions within HSA, guiding the molecule towards its final binding destination. acs.org

Ligand Dissociation and Covalent Binding: After the complex reaches the binding pocket, the indazole ligands dissociate. This allows the core ruthenium center to form a coordinate bond with specific amino acid residues of the protein, namely Histidine 146 (His146) and Histidine 242 (His242), which are located in subdomains IIA and IB of HSA, respectively. acs.org

This indazole-mediated binding mechanism highlights the importance of the indazole structure as a recognition moiety that directs the molecule to specific pharmacological binding sites on HSA. acs.org This targeted binding can prevent non-specific interactions with other proteins, potentially enhancing bioavailability and reducing off-target toxicity. acs.org The interaction of molecules with HSA is a key area of investigation, as HSA is an abundant transport protein in the blood and a known biomarker for various diseases. researchgate.net The binding of compounds to HSA can lead to structural changes in the protein at both secondary and tertiary levels. researchgate.net

Table 2: Summary of HSA Binding Characteristics for an Indazole-Containing Analog (KP1019)

| Parameter | Finding | Implication | Citation |

|---|---|---|---|

| Binding Sites | Histidine 146 (Subdomain IIA), Histidine 242 (Subdomain IB) | Located within well-known hydrophobic drug binding pockets. | acs.org |

| Binding Mechanism | Two-step process: 1. Hydrophobic interaction via indazole ligands. 2. Ligand dissociation and Ru-His coordination. | Indazole moiety acts as a recognition and targeting group. | acs.org |

| Ligand Role | Essential for binding site recognition. | Promotes selective binding to pharmacologically relevant sites on HSA. | acs.org |

| Final State | Dissociation of indazole ligands from the core molecule upon binding. | The core active moiety is presented to the protein binding site. | acs.org |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Strategies for 1,5-Dibenzyl-1H-indazol-3-ol

The synthesis of functionalized indazoles has evolved significantly, moving towards more efficient and selective methods. Designing new synthetic strategies for indazoles remains a prominent topic in contemporary research. mdpi.com While classical methods exist, future research should focus on modern catalytic systems to construct the this compound scaffold with greater efficiency and control.

Transition-metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for building complex indazole derivatives. mdpi.comresearchgate.net Strategies involving rhodium (Rh), palladium (Pd), ruthenium (Ru), and copper (Cu) catalysts offer pathways to form the indazole core in a single step from readily available precursors. mdpi.comacs.org For instance, Rh(III)-catalyzed C-H activation allows for the direct coupling of azobenzenes with aldehydes to form N-aryl-2H-indazoles. acs.org Adapting such methodologies could provide a direct route to the dibenzyl-substituted core.

Another promising avenue is the use of silver(I)-mediated intramolecular oxidative C-H amination, which has proven effective for synthesizing a variety of 3-substituted 1H-indazoles that are otherwise difficult to access. bohrium.com Exploring these advanced catalytic methods could lead to more scalable and environmentally benign syntheses of this compound and its analogs.

Table 1: Emerging Catalytic Strategies for Indazole Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Rhodium(III)/Copper(II) | C-H Activation/Annulation | High functional group tolerance; mild reaction conditions. mdpi.com | Direct synthesis from corresponding benzyl-substituted azobenzenes and precursors. |

| Silver(I) | Intramolecular Oxidative C-H Amination | Effective for generating 3-substituted indazoles; proceeds via a radical intermediate. bohrium.com | Synthesis of the indazol-3-ol core from appropriately substituted hydrazones. |

| Palladium(0) | Intramolecular N-Arylation | Tolerates a wide range of substituents for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org | Could be adapted for cyclization to form the N-1 benzylated indazole ring. |

Deepening the Understanding of Chemical Reactivity and Selectivity in Indazole Chemistry